molecular formula C8H12NOP B3056727 (4-Aminophenyl)dimethylphosphine oxide CAS No. 737751-54-1

(4-Aminophenyl)dimethylphosphine oxide

Cat. No.: B3056727
CAS No.: 737751-54-1
M. Wt: 169.16 g/mol
InChI Key: OHARHHSJWGEMMN-UHFFFAOYSA-N
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Description

(4-Aminophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H12NOP It is characterized by the presence of an aminophenyl group attached to a dimethylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)dimethylphosphine oxide typically involves the reaction of 4-bromoaniline with dimethylphosphine oxide in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Aminophenyl)dimethylphosphine oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its amino and phosphine oxide groups. These functional groups can form coordination bonds with metal ions, participate in hydrogen bonding, and engage in electrostatic interactions. The compound’s unique electronic properties allow it to act as a versatile ligand in various catalytic processes .

Comparison with Similar Compounds

Uniqueness: (4-Aminophenyl)dimethylphosphine oxide is unique due to the presence of both an amino group and a phosphine oxide group, which confer distinct reactivity and coordination properties. This dual functionality makes it a valuable compound in both synthetic chemistry and material science .

Properties

IUPAC Name

4-dimethylphosphorylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHARHHSJWGEMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609198
Record name 4-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737751-54-1
Record name 4-(Dimethylphosphoryl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylphosphoryl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The dimethyl(4-nitrophenyl)phosphane oxide) produced as described above was hydrogenated in the presence of 10% Pd/C (15 mg) in MeOH (5 mL) for 2 h. The mixture was then filtered and the filtrate concentrated in vacuo to yield 19 mg of the desired 4-(dimethylphosphoryl)aniline (yield: 86%) which was used directly in further chemistries without purification. 1H-NMR (CDCl3, 400 MHz): δ=1.67 (d, J=12.8 Hz, 6 H), 4.11 (s, br, 2 H), 6.73 (dd, J=2.0, 8.4 Hz, 2 H), 7.48 (dd, J=8.4, 11.2 Hz, 2 H). MS (ES+): m/z 170.04 (MH+). HPLC: tR=1.23 min (ZQ3, polar—5 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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